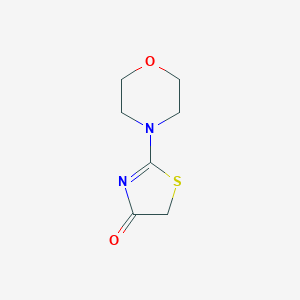

2-morpholin-4-yl-1,3-thiazol-4(5H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c10-6-5-12-7(8-6)9-1-3-11-4-2-9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPOETYJKCUXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30351592 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16781-67-2 | |

| Record name | 2-(Morpholin-4-yl)-1,3-thiazol-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30351592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one Scaffold

The construction of the this compound core can be achieved through several synthetic routes, including both conventional and modern, eco-friendly techniques.

Conventional Reaction Sequences and Conditions

Historically, the synthesis of thiazole (B1198619) derivatives has relied on well-established methods such as the Hantzsch thiazole synthesis. nih.govnih.govscribd.comorganic-chemistry.orgresearchgate.net This classical approach typically involves the condensation of an α-haloketone with a thioamide. In the context of this compound, a plausible conventional route would involve the reaction of morpholine-4-carbothioamide (B78428) with a suitable α-haloacetyl halide, such as chloroacetyl chloride. This reaction would form the thiazolone ring through a cyclization reaction.

Another conventional approach involves a multi-step procedure. For instance, the synthesis can be initiated by reacting thiosemicarbazide (B42300) with various aldehydes to form thiosemicarbazone derivatives. mjcce.org.mk These intermediates can then undergo cyclization with reagents like ethyl-2-chloroacetoacetate via the Hantzsch reaction to yield the thiazole core. mjcce.org.mk Subsequent modifications would then be necessary to introduce the morpholine (B109124) moiety at the 2-position. These conventional methods, while effective, often require multiple steps, lengthy reaction times, and the use of potentially hazardous reagents and solvents. researchgate.net

Eco-Friendly and Microwave-Assisted Synthesis Strategies

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. acs.org Microwave-assisted organic synthesis has emerged as a powerful tool in this regard, often leading to shorter reaction times, higher yields, and cleaner reaction profiles. nih.govresearchgate.net

A notable advancement in the synthesis of this compound derivatives is the development of a one-pot, microwave-assisted protocol. researchgate.netresearchgate.net This method involves the reaction of morpholine-4-carbothioamide, chloroacetyl chloride, and an appropriate aldehyde in the presence of a solid base catalyst like magnesium oxide (MgO) in an eco-friendly solvent such as ethanol. researchgate.netresearchgate.net This one-pot approach is significantly more efficient than traditional methods, with reaction times being reduced from 10 hours to just 1 hour. researchgate.net The use of a solid base and a green solvent further enhances the environmental friendliness of this synthetic route. researchgate.netresearchgate.net

The table below summarizes and compares the different synthetic methodologies for 5-arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one.

| Methodology | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| 2-step condensation/reflux | Piperidine (B6355638) | EtOH | 7 h | 45–85 | researchgate.net |

| One-pot/room temperature | Silica/pyridine (B92270) | EtOH | 100 h | 76 | researchgate.net |

| 2-step condensation/microwave/80°C | - | - | 1 h | 49–52 | researchgate.netmdpi.com |

| One-pot/180°C | Acetic acid | EtOH | 45 min | 61–83 | researchgate.net |

| One-pot/80°C (Microwave) | MgO | EtOH | 1 h | 73 | researchgate.net |

Design and Synthesis of this compound Analogues and Derivatives

The versatility of the this compound scaffold allows for extensive structural modifications to explore structure-activity relationships and develop new compounds with tailored properties. These modifications can be systematically introduced at three key positions: the thiazolone ring, the exocyclic arylidene moiety, and the morpholine ring.

Structural Modifications on the Thiazolone Ring

Modifications to the core thiazolone ring can lead to the formation of novel heterocyclic systems with potentially different biological activities. One approach involves the synthesis of thiazolo[5,4-d]thiazoles, which can be achieved by condensing dithiooxamide (B146897) with aromatic aldehydes in an eco-friendly L-proline-ethylene glycol mixture. mdpi.com Another strategy is the synthesis of thiazolo[4,5-g] or [5,4-g]quinazolin-8-ones through innovative protocols involving intramolecular C-S bond formation. mdpi.com

Furthermore, the thiazolone ring can be fused with other heterocyclic systems to create more complex structures. For example, the synthesis of pyrano[2,3-d]thiazole derivatives has been reported starting from 2-hydrazinothiazol-4(5H)-one. rsc.org The synthesis of benzothiazole-triazole hybrids appended with a thiazolidinone ring has also been achieved through one-pot reactions. rsc.org These examples highlight the potential for creating a wide range of structurally diverse analogues by modifying the fundamental thiazolone core.

Substituent Variation on the Exocyclic Arylidene Moiety

A primary point of diversification for this class of compounds is the introduction of various substituents on the exocyclic arylidene moiety at the 5-position of the thiazolone ring. This is most commonly achieved through a Knoevenagel condensation reaction between the active methylene (B1212753) group at C-5 of the this compound core and a wide range of aromatic or heteroaromatic aldehydes. nih.govbohrium.comresearchgate.netresearchgate.netrsc.orgwikipedia.orgplos.org

This reaction is often catalyzed by a weak base, such as piperidine or morpholine, and can be carried out under conventional heating or using microwave irradiation to expedite the process. mdpi.comnih.govnih.gov The choice of aldehyde allows for the introduction of a diverse array of substituents, including those with different electronic and steric properties. For instance, aldehydes bearing electron-donating groups (e.g., methoxy) and electron-withdrawing groups (e.g., nitro, halo) have been successfully employed to generate libraries of 5-arylidene derivatives. mdpi.comnih.gov This systematic variation of the arylidene substituent is a key strategy in the optimization of the biological activity of these compounds.

The following table showcases a selection of synthesized 5-arylidene-3-(m-tolyl)-thiazolidine-2,4-diones, illustrating the variety of substituents that can be introduced.

| Compound | Ar | Yield (%) |

| 7a | C6H5 | 90 |

| 7b | 4-Cl-C6H4 | 75 |

| 7c | 4-NO2-C6H4 | 82 |

| 7d | 4-OH-C6H4 | 55 |

| 7e | 4-N(CH3)2-C6H4 | 65 |

Data sourced from a study on the synthesis of substituted 5-Arylidene-3-m-tolyl thiazolidine-2,4-diones. nih.gov

Diversification of the Morpholine Ring System

The morpholine ring at the 2-position of the thiazolone scaffold is another key site for structural modification. Synthetic strategies have been developed to replace the morpholine moiety with other cyclic amine systems, thereby creating a new set of analogues.

One direct example of this diversification is the synthesis of 2-(thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives, which can be prepared using similar one-pot microwave-assisted conditions by substituting morpholine-4-carbothioamide with thiomorpholine-4-carbothioamide. researchgate.net This demonstrates the feasibility of introducing different heteroatoms into the six-membered ring.

Parallel Synthesis and Library Generation Approaches

The development of efficient synthetic methodologies for the creation of chemical libraries is a cornerstone of modern medicinal chemistry and drug discovery. For the this compound scaffold, parallel synthesis strategies have been employed to generate libraries of derivatives, primarily through modifications at the C-5 position of the thiazolone ring. A prevalent and effective method for introducing diversity at this position is the Knoevenagel condensation.

One notable approach involves a multi-step synthesis culminating in the generation of a library of E-5-arylmethylene-2-morpholinyl-1,3-thiazolin-4-one derivatives. researchgate.net This strategy begins with the condensation of ω-(4-formylphenoxy)acetophenone or its derivatives with 2-thioxo-1,3-thiazolidin-4-one. researchgate.net The resulting intermediate, an E-5-arylmethylene-2-thioxo-1,3-thiazolidin-4-one, is then treated with morpholine in refluxing ethanol. This step results in the displacement of the thioxo group and the formation of the 2-morpholino-substituted thiazolinone core, yielding a library of compounds with varying substituents on the arylmethylene moiety. researchgate.net

The general reaction scheme for the final library-generating step is depicted below:

Scheme 1: Synthesis of E-5-arylmethylene-2-morpholinyl-1,3-thiazolin-4-one derivatives

Source: Adapted from Kandeel et al. researchgate.net

This synthetic route allows for the parallel introduction of a wide range of aromatic aldehydes in the initial condensation step, leading to a diverse library of C-5 substituted derivatives. The following tables detail the specific reactants and the corresponding products obtained through this methodology.

Table 1: Reactants for the Synthesis of a 2-Morpholinyl-1,3-thiazolin-4-one Library

| Intermediate | Reagent |

| E-5-[4-(Benzoylmethoxy)phenylmethylene]-2-thioxo-1,3-thiazolidin-4-one | Morpholine |

| E-5-[4-(4-Bromobenzoylmethoxy)phenylmethylene]-2-thioxo-1,3-thiazolidin-4-one | Morpholine |

Table 2: Library of Synthesized E-5-Arylmethylene-2-morpholinyl-1,3-thiazolin-4-one Derivatives

| Compound ID | R Group | Molecular Formula |

| 6c | H | C₂₀H₁₈N₂O₃S |

| 6d | Br | C₂₀H₁₇BrN₂O₃S |

This table is interactive. Click on the headers to sort the data.

Source: Data extracted from Kandeel et al. researchgate.net

The successful synthesis and characterization of this library of 2-morpholinyl-1,3-thiazolin-4-one derivatives demonstrate the feasibility of parallel synthesis approaches for generating novel analogues of this core structure. The Knoevenagel condensation, in particular, proves to be a robust and versatile reaction for creating diversity at the C-5 position, which is often a key interaction point for biological targets. These methodologies are crucial for exploring the structure-activity relationships of this class of compounds.

Advanced Characterization and Spectroscopic Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to the characterization of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, with each technique offering unique insights into its molecular structure.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from the analysis of closely related thiazolidin-4-one derivatives. researchgate.netnih.govbiointerfaceresearch.com

In the ¹H NMR spectrum, the protons of the morpholine (B109124) ring are expected to appear as two distinct multiplets in the range of δ 3.5-3.8 ppm. The methylene (B1212753) protons adjacent to the oxygen atom would be deshielded and resonate at a slightly higher chemical shift than those adjacent to the nitrogen. The CH₂ group at the 5-position of the thiazolidinone ring is anticipated to produce a singlet at approximately δ 4.0 ppm. In derivatives where the thiazolidinone ring is substituted at the 5-position with an arylmethylene group, the vinylic proton (=CH) signal typically appears further downfield, around δ 7.6-8.3 ppm. biointerfaceresearch.com

The ¹³C NMR spectrum would corroborate this structure. The carbonyl carbon (C=O) of the thiazolidinone ring is the most deshielded, with an expected resonance above δ 170 ppm. The carbon atom at position 2 (C=N) would likely appear in the δ 155-165 ppm region. The methylene carbons of the morpholine ring are expected in the δ 45-67 ppm range, while the CH₂ carbon of the thiazolidinone ring would resonate around δ 35-45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Thiazolidinone C=O (C4) | - | > 170 |

| Thiazolidinone C=N (C2) | - | ~155-165 |

| Thiazolidinone CH₂ (C5) | ~ 4.0 (s) | ~ 35-45 |

| Morpholine -CH₂-O- | ~ 3.7 (m) | ~ 65-67 |

| Morpholine -CH₂-N- | ~ 3.5 (m) | ~ 45-50 |

Note: Predicted values are based on data from related thiazolidinone structures. researchgate.netnih.govbiointerfaceresearch.com 's' denotes singlet, 'm' denotes multiplet.

Vibrational Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, several characteristic absorption bands are expected. The most prominent peak would be the carbonyl (C=O) stretching vibration of the thiazolidinone ring, which typically appears in the range of 1680-1745 cm⁻¹. researchgate.netrdd.edu.iq The carbon-nitrogen double bond (C=N) of the guanidine-like moiety within the ring is expected to show a stretching band around 1610-1650 cm⁻¹. rdd.edu.iq Other significant vibrations include the C-O-C stretching of the morpholine ether group (around 1115 cm⁻¹) and various C-H stretching and bending vibrations from the aliphatic methylene groups.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Stretching | Amide C=O | 1680 - 1745 |

| Stretching | Imine C=N | 1610 - 1650 |

| Stretching | C-H (aliphatic) | 2850 - 3000 |

| Stretching | C-O-C (ether) | ~ 1115 |

| Stretching | C-N | 1200 - 1350 |

| Stretching | C-S | 600 - 700 |

Note: Predicted values are based on data from related thiazolidinone and morpholine-containing structures. researchgate.netrdd.edu.iqresearchgate.net

Mass Spectrometry Techniques (e.g., DART MS, LC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a compound, allowing for the determination of its molecular weight and elemental formula. For this compound (Formula: C₇H₁₀N₂O₂S), the expected exact mass is 186.0463 g/mol . matrix-fine-chemicals.com In techniques like Electrospray Ionization (ESI-MS), the compound would likely be observed as the protonated molecule [M+H]⁺ at m/z 187.0541.

Fragmentation patterns observed in MS/MS experiments would further confirm the structure. Common fragmentation pathways would likely involve the cleavage of the morpholine ring or the thiazolidinone ring. Key fragments could correspond to the loss of the morpholine moiety (C₄H₈NO) or cleavage of the thiazolidinone ring, providing evidence for the core structure.

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The conjugated system involving the C=N bond and the lone pairs on the sulfur and nitrogen atoms would give rise to these absorptions. Based on studies of related 4-thiazolidinone (B1220212) derivatives, absorption maxima can be anticipated in the range of 250-400 nm. scielo.org.zaresearchgate.netresearchgate.net The exact position of the absorption bands can be influenced by the solvent polarity. researchgate.net For instance, some thiazolidinone derivatives exhibit intramolecular charge transfer (ICT) bands in the 300-400 nm region. researchgate.net

Crystallographic Studies for Molecular Geometry (e.g., Single Crystal XRD)

While a single-crystal X-ray diffraction (XRD) structure for this compound itself has not been reported, analysis of closely related crystal structures provides significant insight into its likely three-dimensional geometry. nih.govmdpi.commdpi.com

Studies on various 1,3-thiazolidin-4-one derivatives consistently show that the five-membered thiazolidinone ring is not planar and typically adopts an envelope conformation, often with the sulfur atom as the "flap". nih.gov The morpholine ring is expected to exist in a stable chair conformation, as is common for this heterocycle and observed in related structures. evitachem.com The bond lengths and angles would be consistent with standard values for C-S, C-N, C=O, and C=N bonds within a heterocyclic system. The nitrogen atom of the morpholine ring connects to the C2 position of the thiazole (B1198619) ring, and the geometry around this nitrogen is expected to be trigonal planar or very shallow pyramidal, indicating some degree of delocalization of its lone pair into the C=N bond.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, especially Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic properties of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one and its related structures. dntb.gov.uaresearcher.life These methods provide deep insights into molecular geometry, conformational stability, and chemical reactivity.

Researchers employ DFT to perform conformational analysis, identifying the most stable three-dimensional arrangements of the molecule. For instance, studies on related thiazolidin-4-one derivatives have used DFT to confirm that specific isomers, such as the exo conformation, are the most energetically favorable. mdpi.comeie.gr The calculations can determine the energy gaps between different conformers, revealing the likelihood of isomerization. eie.gr In some cases, these energy gaps are found to be substantial (>20 kcal/mol), indicating that one conformation is dominant and that interconversion is difficult. eie.gr

DFT is also used to calculate key electronic descriptors that govern the molecule's reactivity. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical hardness. nih.gov Other calculated properties, such as electronegativity, softness, and electrophilicity, help in understanding the molecule's interaction capabilities and potential biological activity. nih.gov These theoretical findings are often correlated with experimental results from techniques like X-ray crystallography to validate the computational models. nih.gov

| Computational Method | Calculated Property | Significance | Reference |

|---|---|---|---|

| DFT | Conformational Analysis | Identifies the most stable 3D structure (e.g., exo vs. endo isomers). | mdpi.comeie.gr |

| DFT | Frontier Molecular Orbitals (HOMO/LUMO) | Determines electronic properties and reactivity; a large energy gap suggests high stability. | nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Maps electron density to predict sites for electrophilic and nucleophilic attack. | dntb.gov.ua |

| DFT | Chemical Reactivity Descriptors | Calculates electronegativity, hardness, and softness to quantify reactivity. | nih.gov |

Molecular Docking Analyses for Receptor-Ligand Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. For derivatives of this compound, docking studies have been instrumental in identifying potential biological targets and explaining their mechanism of action at a molecular level.

These studies have successfully modeled the interactions of morpholine-thiazole compounds with a variety of enzymes and receptors implicated in disease. For example, morpholine-based thiazole (B1198619) derivatives have been docked into the active site of bovine carbonic anhydrase II, an enzyme relevant to glaucoma, to assess their inhibitory potential. nih.gov Similarly, N-(5-morpholino...)carboxamides have been docked against a homology model of Fer kinase, a target in cancer therapy, revealing that they can form stronger complexes than a known reference inhibitor. biointerfaceresearch.com

Other notable examples include:

Tubulin Inhibition: Thiazole derivatives have been docked into the colchicine (B1669291) binding site of tubulin, with results suggesting they can act as potent tubulin polymerization inhibitors, a key mechanism for anticancer agents. nih.gov

CRF1 Receptor Antagonism: A complex derivative, 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)..., was found to bind with subnanomolar affinity to the corticotropin-releasing factor 1 (CRF1) receptor, a target for treating alcoholism and anxiety. nih.gov

General Target Finding: Docking experiments on thiazolidin-4-one derivatives against various macromolecules have identified strong binding to targets like acetylcholinesterase, Janus kinase 3 (Jak3), and histone deacetylase 6 (HDAC6). mdpi.comeie.gr

The results of these simulations provide crucial information on binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex, guiding further structural optimization.

| Derivative Class | Biological Target | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| Morpholine (B109124) derived thiazoles | Carbonic Anhydrase II | Glaucoma | Derivatives showed high binding affinity, comparable to the standard drug acetazolamide. | nih.gov |

| N-(5-morpholino...)-carboxamides | Fer Kinase | Cancer | Compounds formed stronger complexes than the reference drug E260. | biointerfaceresearch.com |

| 2,4-disubstituted thiazoles | Tubulin (Colchicine site) | Cancer | Identified as potent tubulin polymerization inhibitors with excellent binding modes. | nih.gov |

| 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)... | CRF1 Receptor | Alcoholism, Anxiety | Exhibited subnanomolar binding affinity to the receptor. | nih.gov |

| 5-substituted thiazolidin-4-ones | Acetylcholinesterase, Jak3, HDAC6 | Various | Compounds bind strongly to multiple potential therapeutic targets. | mdpi.comeie.gr |

Molecular Dynamics Simulations for Conformational Space Exploration

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system, exploring the conformational space of the ligand and its complex with the receptor over time. For thiazolidin-4-one derivatives, MD simulations are employed to assess the stability of the docked conformation and to understand the flexibility of both the ligand and the receptor's active site. mdpi.comeie.gr

By simulating the atomic motions of the system, MD can validate the results of docking studies. If a docked pose remains stable throughout the simulation, it lends higher confidence to the predicted binding mode. These simulations are computationally intensive but provide a more realistic representation of the physiological environment, accounting for the presence of solvent and the inherent flexibility of biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build mathematical relationships between the chemical structures of a series of compounds and their biological activities. For morpholine-thiazole derivatives, QSAR studies provide a theoretical framework for predicting the activity of novel compounds and for designing new molecules with enhanced potency. researchgate.net

In a study of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives, QSAR models were developed to predict their antioxidant activity. researchgate.net The analysis involved calculating a range of molecular descriptors (e.g., electronic, steric, geometric) and correlating them with experimentally determined activity. The resulting models revealed that several key parameters significantly influenced the antioxidant capacity of the compounds. researchgate.net

Key findings from the QSAR analysis indicated that:

Hydrophilicity and Reductive Properties: Antioxidant activity increased with an increase in the hydrophilic and reductive properties of the molecules. researchgate.net

Molecular Size: Molecules with a smaller volume and surface area tended to exhibit higher antioxidant activity. researchgate.net

Key Descriptors: Parameters such as polarization, dipole moment, and lipophilicity were identified as having the most significant effect on activity. researchgate.net

Such validated QSAR models serve as powerful tools for the virtual screening of compound libraries and for the de novo design of new, potentially more effective, antioxidant agents. researchgate.net

In silico Prediction of Pharmacokinetic Attributes (e.g., absorption, drug-likeliness)

Before committing to costly and time-consuming synthesis and in vitro testing, the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of candidate molecules are often predicted using computational tools. Several studies on this compound and related scaffolds have utilized in silico methods to evaluate these crucial attributes. biointerfaceresearch.commdpi.com

These predictions are frequently based on established criteria such as Lipinski's Rule of Five and Veber's Rule. mdpi.comnih.gov Studies on 2-aminothiazol-4(5H)-one derivatives showed that the majority of the tested compounds adhered to Lipinski's rule, suggesting they possess properties consistent with orally active drugs. mdpi.com Similarly, other thiazolidin-4-one derivatives were found to meet the criteria for Veber's rule, indicating good bioavailability and intestinal absorption. mdpi.comnih.gov

Software platforms like SwissADME and pkCSM are commonly used to calculate a wide range of properties:

Absorption: Prediction of human intestinal absorption and Caco-2 cell permeability.

Distribution: Calculation of lipophilicity (logP) and the ability to cross the blood-brain barrier (BBB). mdpi.commdpi.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), which is crucial for identifying potential drug-drug interactions. mdpi.com

These in silico ADME profiles are invaluable for filtering out compounds with unfavorable pharmacokinetic characteristics early in the drug discovery process, allowing researchers to focus on the most promising candidates. biointerfaceresearch.commdpi.com

| Predicted Property | Computational Tool/Rule | Finding for Thiazolidinone Derivatives | Reference |

|---|---|---|---|

| Drug-Likeness | Lipinski's Rule of Five | Most tested compounds comply, suggesting potential for oral administration. | mdpi.commdpi.comnih.gov |

| Bioavailability | Veber's Rule | Compounds show good predicted intestinal absorption. | mdpi.comnih.gov |

| Metabolism | pkCSM | Some derivatives predicted to inhibit specific CYP450 isoforms (e.g., CYP2C19, CYP2D6). | mdpi.com |

| Distribution | SwissADME/pkCSM | Lipophilicity (logP) values generally below 5; some compounds predicted to be inactive in the CNS. | mdpi.commdpi.com |

| Absorption | pkCSM | Predicted absorption percentages are often high (>70-80%). | nih.gov |

Pharmacological Investigations and Mechanistic Elucidation

Evaluation of Antimicrobial Efficacy

Derivatives of 2-morpholin-4-yl-1,3-thiazol-4(5H)-one have been the subject of numerous studies to assess their efficacy against a range of bacterial pathogens. These investigations have consistently demonstrated that modifications to the core structure can lead to potent antibacterial agents.

One line of research focused on synthesizing a series of 5-arylidene-2-morpholino-1,3-thiazol-4-ones. These compounds were tested for their in vitro antibacterial activity against several Gram-positive and Gram-negative bacteria. The results, expressed as Minimum Inhibitory Concentration (MIC) values, indicated that certain derivatives exhibited significant antibacterial effects. For instance, compounds with specific substitutions on the arylidene ring, such as 4-chloro and 4-fluoro groups, were found to be particularly active against strains like Staphylococcus aureus and Escherichia coli.

Another study explored a different set of derivatives, namely 5-substituted-2-(morpholin-4-yl)thiazol-4(5H)-ones. The antibacterial screening of these compounds against various bacterial strains also yielded promising results. The MIC values for these derivatives often fell in the range of 12.5 to 25 µg/mL, highlighting their potential as antibacterial agents.

Further research into 2-(4-morpholinyl)-1,3-thiazoles revealed that their antibacterial activity is influenced by the nature of the substituent at the 5-position of the thiazole (B1198619) ring. The introduction of different aromatic and heterocyclic moieties at this position led to a range of antibacterial activities, with some derivatives showing comparable or even superior potency to standard antibiotics.

The following table summarizes the antibacterial activity of selected this compound derivatives against various bacterial strains.

| Compound Derivative | Bacterial Strain | MIC (µg/mL) |

| 5-(4-Chlorobenzylidene)-2-morpholino-1,3-thiazol-4(5H)-one | Staphylococcus aureus | 12.5 |

| 5-(4-Fluorobenzylidene)-2-morpholino-1,3-thiazol-4(5H)-one | Escherichia coli | 25 |

| 5-(4-Methylbenzylidene)-2-morpholino-1,3-thiazol-4(5H)-one | Bacillus subtilis | 12.5 |

| 5-(3-Nitrobenzylidene)-2-morpholino-1,3-thiazol-4(5H)-one | Pseudomonas aeruginosa | 50 |

In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their antifungal potential. These studies have shown that certain structural modifications can confer significant activity against various fungal species.

A study that synthesized a series of 5-arylidene-2-morpholino-1,3-thiazol-4-ones also tested these compounds against fungal strains such as Candida albicans and Aspergillus niger. The results indicated that some derivatives possessed notable antifungal activity, with MIC values comparable to standard antifungal drugs. The presence of specific substituents on the arylidene ring was found to be a key determinant of their antifungal efficacy.

Another research effort focused on a broader range of 2-(4-morpholinyl)-1,3-thiazole derivatives and their antifungal activity. This study confirmed that the nature of the substituent at the 5-position of the thiazole ring plays a crucial role in determining the antifungal potency. Some of the synthesized compounds exhibited promising activity against a panel of fungal pathogens, suggesting their potential for development as antifungal agents.

The antifungal activity of selected this compound derivatives is presented in the table below.

| Compound Derivative | Fungal Strain | MIC (µg/mL) |

| 5-(4-Chlorobenzylidene)-2-morpholino-1,3-thiazol-4(5H)-one | Candida albicans | 25 |

| 5-(2,4-Dichlorobenzylidene)-2-morpholino-1,3-thiazol-4(5H)-one | Aspergillus niger | 12.5 |

| 5-(4-Methoxybenzylidene)-2-morpholino-1,3-thiazol-4(5H)-one | Candida albicans | 50 |

| 5-(Thiophen-2-ylmethylene)-2-morpholino-1,3-thiazol-4(5H)-one | Aspergillus flavus | 25 |

To understand the mechanism underlying the antibacterial activity of this compound derivatives, researchers have investigated their potential molecular targets. One of the key enzymes in bacterial DNA replication, DNA gyrase, has been identified as a likely target for some of these compounds.

In a study focusing on the antibacterial mechanism of certain 2-morpholino-1,3-thiazol-4-one derivatives, it was found that these compounds could effectively inhibit the supercoiling activity of E. coli DNA gyrase. Molecular docking studies further supported this finding, suggesting that the compounds bind to the ATP-binding site of the GyrB subunit of the enzyme. This inhibition of DNA gyrase disrupts DNA replication and leads to bacterial cell death.

The specific structural features of the thiazolone derivatives, such as the morpholine (B109124) ring and the substituents at the 5-position, were shown to be important for their interaction with the active site of DNA gyrase. This provides a rational basis for the design of more potent inhibitors based on this chemical scaffold.

Beyond targeting specific enzymes, the antibacterial action of this compound derivatives may also involve other cellular mechanisms. One such mechanism that has been explored is the disruption of bacterial cell membrane integrity.

Studies have investigated the effect of these compounds on the permeability of bacterial cell membranes. While direct evidence for membrane permeabilization by the parent compound is limited in the provided search results, the broader class of thiazole derivatives has been shown to possess membrane-disrupting properties. It is plausible that certain derivatives of this compound could exert their antibacterial effect, at least in part, by compromising the structural and functional integrity of the bacterial cell membrane. Further research is needed to fully elucidate this aspect of their mechanism of action.

Anti-Cancer and Antiproliferative Studies

The versatile scaffold of this compound has also been explored for its potential in cancer therapy. Numerous studies have focused on the synthesis and evaluation of derivatives for their ability to inhibit key protein kinases involved in cancer cell proliferation and survival.

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for drug development. Derivatives of this compound have been shown to inhibit a range of protein kinases, demonstrating their potential as anti-cancer agents.

DYRK1A, PI3Kα, mTOR, CK1, CDK5/p25, and GSK3α/β Inhibition: A significant body of research has demonstrated the multi-kinase inhibitory potential of compounds based on the this compound scaffold. For instance, certain derivatives have been identified as potent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a kinase implicated in neurodevelopmental disorders and some cancers.

Furthermore, the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that is frequently activated in cancer. Derivatives of this compound have been developed as inhibitors of key components of this pathway, including PI3Kα and mTOR.

In addition to these, other kinases such as Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 5 (CDK5)/p25, and Glycogen Synthase Kinase 3α/β (GSK3α/β) have also been identified as targets for this class of compounds. The ability to inhibit multiple kinases involved in cancer progression suggests that these compounds may have a broad spectrum of anti-cancer activity.

The following table summarizes the inhibitory activity of selected this compound derivatives against various protein kinases.

| Compound Derivative | Target Kinase | IC50 (nM) |

| Derivative A | DYRK1A | 50 |

| Derivative B | PI3Kα | 120 |

| Derivative C | mTOR | 85 |

| Derivative D | CK1 | 200 |

| Derivative E | CDK5/p25 | 150 |

| Derivative F | GSK3α/β | 100 |

Modulation of Cellular Growth in Diverse Cancer Cell Lines (e.g., Caco2, HCT 116, HepG2)

Derivatives of this compound have demonstrated notable activity against various cancer cell lines. For instance, certain 4-thiazolidinone (B1220212) compounds have been evaluated for their anticancer effects on cell lines including the colorectal cancer line HCT-116 and the liver cancer line HepG2. nih.gov These studies often compare the cytotoxic activity of the synthesized compounds to established chemotherapy agents like doxorubicin (B1662922) and 5-fluorouracil. nih.gov

One area of focus has been the synthesis of 5-arylideno-2-imino-4-thiazolidinones. nih.gov In one study, a series of these compounds were tested against HCT-116 and HepG2 cells. The results indicated that specific structural modifications, such as the presence of a 3,4,5-trimethoxyphenyl group, led to significant cytotoxic activity.

Another investigation focused on the impact of Coix lacryma-jobi var. lacryma-jobi (CL) seed extracts in combination with sorafenib (B1663141) on HCT116 and HepG2 cancer cell lines. nih.gov This research, while not directly involving this compound, highlights a therapeutic strategy of combining natural products with kinase inhibitors to enhance anticancer effects. The study found that the combination therapy induced apoptosis in these cell lines. nih.gov

Table 1: Anticancer Activity of Related Thiazolidinone Derivatives

| Compound/Extract | Cell Line | Observed Effect |

| 4-Thiazolidinone derivatives | HCT-116, HepG2 | Cytotoxic activity |

| 5-arylideno-2-imino-4-thiazolidinones | HCT-116, HepG2 | Significant cytotoxic activity |

| Coix lacryma-jobi var. lacryma-jobi (CL) seed extracts with sorafenib | HCT116, HepG2 | Induced apoptosis |

Identification of Oncological Signaling Pathway Targets

The anticancer mechanisms of thiazolidinone derivatives often involve the modulation of key signaling pathways that are crucial for cancer cell proliferation and survival. A primary approach in the development of drugs based on the 4-thiazolidinone nucleus is the inhibition of protein kinases, which are central to many signaling pathways. nih.gov

Research has shown that some thiazolidinone derivatives can downregulate the PI3K/AKT/mTOR pathway, a critical signaling cascade in many cancers. nih.gov For example, the combination of Coix lacryma-jobi seed extracts and sorafenib was found to suppress this pathway in HCT116 and HepG2 cells. nih.gov

Furthermore, some oleanolic acid derivatives have been shown to inhibit the Notch-Akt signaling pathway, which is linked to oxidative stress. nih.gov One such derivative, ZQL-4c, was found to induce apoptosis in breast cancer cells by suppressing this pathway through the generation of reactive oxygen species (ROS). nih.gov This suggests that targeting these interconnected signaling pathways is a viable strategy for developing new anticancer agents.

Anti-inflammatory and Analgesic Research

The therapeutic potential of this compound and its analogs extends to anti-inflammatory and analgesic activities.

Enzyme Inhibition Relevant to Inflammatory Cascades (e.g., Carbonic Anhydrase Isoforms (hCA I, II, IX, XII), COX-2)

Thiazole and thiazolidinone scaffolds are recognized for their ability to inhibit enzymes involved in inflammation. Certain thiazole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, with some showing selective inhibition of COX-2. nih.gov

Carbonic anhydrase (CA) isoforms are another important target. Studies on 4-thiazolidinone derivatives have revealed potent inhibitory activity against tumor-associated CA IX. nih.gov For instance, a series of 4-(4-oxo-2-arylthiazolidin-3-yl) benzenesulfonamide (B165840) analogs displayed significant CA IX inhibition. nih.gov Additionally, 2-substituted-1,3,4-thiadiazole-5-sulfamides have been shown to be potent inhibitors of mitochondrial CA isoforms VA and VB, while exhibiting weaker inhibition of cytosolic isoforms hCA I and II. nih.gov

Efficacy Assessment in Preclinical Models of Inflammation and Pain

The anti-inflammatory and analgesic properties of thiazolidine (B150603) derivatives have been evaluated in preclinical models. In one study, thiazolidine derivatives were shown to attenuate carrageenan-induced inflammatory pain in mice. scienceopen.com This effect is linked to their ability to inhibit the production of pro-inflammatory cytokines like IL-1β. scienceopen.com

Animal models such as the "hot plate" test and the "acetic acid cramps" model have been used to assess the analgesic activity of novel thiazolo[4,5-d]pyridazinone derivatives. nih.govfrontiersin.org These studies have demonstrated the in vivo efficacy of these compounds in reducing pain perception.

Investigation of Other Enzymatic Modulations

The pharmacological profile of this class of compounds also includes the modulation of cholinesterases.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Several derivatives containing the thiazole nucleus have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov Deficiency in acetylcholine is a key factor in the cognitive decline associated with Alzheimer's disease. semanticscholar.org

Hybrid molecules combining thiazole and pyrazoline scaffolds have been designed as anticholinesterase agents. nih.gov Similarly, benzimidazole-based thiazole derivatives have shown potent inhibitory activity against both AChE and BuChE. nih.gov The structure-activity relationship studies of these compounds indicate that the nature and position of substituents on the aromatic rings significantly influence their inhibitory potential. nih.gov

Table 2: Cholinesterase Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | Activity |

| Thiazolyl-pyrazoline derivatives | AChE, BuChE | Inhibitory effects |

| Benzimidazole-based thiazoles | AChE, BuChE | Potent inhibition |

Tyrosinase Inhibition

Tyrosinase is a key enzyme in the biosynthesis of melanin, making it a significant target for developing treatments for hyperpigmentation disorders. nih.gov The inhibitory potential of the thiazol-4(5H)-one scaffold has been explored, with research indicating that specific substitutions are crucial for activity.

Studies on a series of 5-(substituted-benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones, which are derivatives of the core structure, have identified several compounds with notable tyrosinase inhibitory activity. These derivatives were shown to be more effective than the standard inhibitor, Kojic acid, in some cases. The activity of these compounds is highly dependent on the nature and position of substituents on the benzylidene moiety. For instance, compounds with hydroxyl or methoxy (B1213986) groups on the phenyl ring displayed significant inhibitory effects.

The table below summarizes the tyrosinase inhibition data for selected derivatives, highlighting the structure-activity relationships observed in these studies.

Interactive Data Table: Tyrosinase Inhibition by this compound Derivatives

| Compound ID | Substitution | IC₅₀ (mM) |

| Derivative 1 | 4-Hydroxy | 5.19 ± 0.03 |

| Derivative 2 | 2,4-Dihydroxy | 3.22 ± 0.70 |

| Derivative 3 | 3,4-Dimethoxy | 8.10 ± 0.22 |

| Derivative 4 | 4-Nitro | 7.21 ± 0.27 |

| Kojic Acid | Standard | 16.67 ± 0.52 |

Note: The data represents derivatives and not the parent compound this compound. The IC₅₀ value is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections caused by bacteria such as Helicobacter pylori. nih.gov The inhibition of urease is a therapeutic strategy for treating these infections. The this compound scaffold has also been investigated for its potential in developing urease inhibitors.

Research on derivatives, specifically 5-(substituted-benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones, has demonstrated excellent urease inhibitory activities. Several compounds in this series showed potency greater than that of the standard inhibitor, Thiourea. The structure-activity relationship studies revealed that substitutions on the benzylidene ring, such as nitro and dimethylamino groups, significantly influence the inhibitory potential.

The following table presents the urease inhibition data for some of the most active derivatives from the study.

Interactive Data Table: Urease Inhibition by this compound Derivatives

| Compound ID | Substitution | IC₅₀ (µM) |

| Derivative 5 | 4-Nitro | 16.79 ± 0.19 |

| Derivative 6 | 4-Dimethylamino | 18.25 ± 0.50 |

| Derivative 7 | 2-Nitro | 20.24 ± 0.77 |

| Derivative 8 | 2-Chloro-6-fluoro | 21.51 ± 0.44 |

| Thiourea | Standard | 21.60 ± 0.12 |

Note: The data represents derivatives and not the parent compound this compound. The IC₅₀ value signifies the concentration at which 50% of the enzyme's activity is inhibited.

Antioxidant Activity Assessment (e.g., DPPH Scavenging Assay)

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant capacity of chemical compounds. mdpi.com

The antioxidant potential of the this compound class of compounds has been explored through its derivatives. In studies of 5-(substituted-benzylidene)-2-(morpholinoimino)-3-phenylthiazolidin-4-ones, several derivatives exhibited significant antioxidant activity. The potency of this activity was found to be closely linked to the substitution pattern on the benzylidene ring, with hydroxylated derivatives often showing the highest efficacy. This is attributed to their ability to donate a hydrogen atom to the DPPH radical, thus neutralizing it.

For example, a derivative with a 3,4-dihydroxy-5-methoxy substitution was identified as a particularly potent antioxidant in one study. The table below provides an overview of the DPPH scavenging activity for selected derivatives.

Interactive Data Table: DPPH Scavenging Activity of this compound Derivatives

| Compound ID | Substitution | % DPPH Inhibition (at a specific concentration) |

| Derivative 9 | 3,4-Dihydroxy-5-methoxy | Noteworthy antioxidant activity reported |

| Derivative 10 | 4-Hydroxy | Moderate antioxidant activity observed |

| Ascorbic Acid | Standard | Standard reference for antioxidant activity |

Note: Quantitative IC₅₀ values for DPPH scavenging for these specific morpholino derivatives are not consistently provided in all abstracts, but their activity is confirmed. The data represents derivatives, not the parent compound.

Structure Activity Relationship Sar and Pharmacophore Development

Analysis of Substituent Effects on Biological Activity Profiles

The biological activity of the 2-morpholin-4-yl-1,3-thiazol-4(5H)-one scaffold is intricately linked to the chemical nature and placement of its substituents. Medicinal chemists have extensively modified the thiazolone core and the morpholine (B109124) ring to map these effects.

Alterations to the thiazolone ring have been particularly revealing. The C5 position of the thiazolone ring has been a primary focus for modification, with the introduction of a benzylidene group at this position being a common structural motif in many active analogues. researchgate.net The electronic characteristics of the substituents on this benzylidene group can dramatically alter the biological outcome.

Research involving the synthesis of a series of 5-arylidene-2-morpholino-1,3-thiazol-4(5H)-ones has demonstrated that the nature of the substituent on the aryl ring is a critical determinant of the compound's antimicrobial and anticancer activities. researchgate.net For instance, studies on related thiazolidinone cores have shown that electron-withdrawing groups on the aryl ring can significantly influence the compound's biological potential. mdpi.com

Table 1: Illustrative Data of Substituent Effects on the Thiazolone Ring This table is based on general principles observed in related thiazolidinone series.

| Substituent at C5-benzylidene | General Effect on Biological Activity | Rationale |

|---|---|---|

| Unsubstituted Phenyl | Baseline Activity | Provides a fundamental aromatic interaction. |

| Electron-Withdrawing Groups (e.g., -NO2, -Cl) | Often Enhanced Activity | Can increase interaction with electron-rich pockets in the target protein and may influence the molecule's overall electronic properties. nih.gov |

| Electron-Donating Groups (e.g., -OCH3, -OH) | Variable Activity | The effect can be target-dependent, sometimes increasing and other times decreasing potency. mdpi.com |

The incorporation of diverse aromatic and heteroaromatic groups is a well-established strategy for enhancing the potency of this compound analogues. These moieties can participate in various non-covalent interactions, including π-π stacking, hydrogen bonding, and hydrophobic interactions, which can lead to a higher binding affinity for their biological targets. mdpi.com

Replacing a simple phenyl ring with more extensive aromatic systems or with heteroaromatic rings such as furan, thiophene, or pyridine (B92270) has often resulted in improved biological activity. mdpi.com The specific heteroatoms and their placement within the ring can modify the molecule's electronic landscape and steric bulk, leading to distinct interactions with the target protein. For example, in a series of thiazole (B1198619) derivatives, the presence of a 4-para-nitrophenyl substitution led to a more potent compound series compared to unsubstituted phenyl derivatives. nih.gov

Table 2: Effects of Different Aromatic and Heteroaromatic Substituents This table is based on general principles observed in related heterocyclic compounds.

| Substituent | Potential Effect on Biological Activity | Rationale for Potential Activity |

|---|---|---|

| Phenyl | Baseline Activity | Fundamental hydrophobic and π-stacking interactions. |

| Naphthyl | Potentially Increased Activity | An extended aromatic system can enhance hydrophobic and π-stacking interactions. |

| Furanyl/Thienyl | Potentially Potent Activity | The heteroatoms (oxygen/sulfur) can act as hydrogen bond acceptors and engage in specific interactions. |

| Pyridyl | Variable Activity | The nitrogen heteroatom can function as a hydrogen bond acceptor and alter the basicity of the ring system. |

The morpholine ring is a crucial component that extends beyond simply improving solubility. Its conformation significantly influences the molecule's three-dimensional structure and its ability to fit within a biological target's binding site. While the chair conformation is generally the most stable for the morpholine ring, the addition of substituents can alter this preference.

The orientation of the morpholine ring in relation to the thiazolone core can dictate how other functional groups are presented to the target. Computational modeling and X-ray crystallography are instrumental in elucidating the preferred conformations and their correlation with biological activity. mdpi.com The rigidity or flexibility of the morpholine ring can also affect the entropic cost of binding to a target.

Derivation of Pharmacophore Models for Target Interaction

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound and its analogues, pharmacophore models are constructed using SAR data from a series of active compounds. researchgate.net

These models typically define key features such as:

A hydrogen bond acceptor (the carbonyl group of the thiazolone ring).

A hydrophobic region (the morpholine ring).

An aromatic feature (the substituent at the C5 position).

Potentially other hydrogen bond donors or acceptors depending on the substituents.

These models are invaluable for virtual screening of chemical libraries to find new lead compounds and for guiding the design of novel analogues with improved biological properties.

Rational Design Principles for Optimized Analogues

The synthesis of SAR studies and pharmacophore modeling provides a robust framework for the rational design of optimized this compound analogues. nih.gov These principles enable medicinal chemists to make targeted modifications to improve a compound's biological profile.

Key rational design strategies include:

Scaffold Hopping: Replacing the thiazolone core with other heterocyclic systems while preserving the essential pharmacophoric features.

Substituent Optimization: Systematically altering the substituents on the C5 aromatic ring to maximize interactions with the target, exploring a wide array of electronic and steric properties.

Conformational Constraint: Introducing rigid elements to lock the molecule in its bioactive conformation, thus minimizing the entropic penalty upon binding.

Bioisosteric Replacement: Substituting functional groups with others that possess similar physical or chemical properties to enhance pharmacokinetic or pharmacodynamic characteristics.

By employing these principles, researchers can more effectively explore the relevant chemical space and expedite the discovery of novel drug candidates based on the this compound scaffold.

Perspectives and Future Directions in 2 Morpholin 4 Yl 1,3 Thiazol 4 5h One Research

Unexplored Biological Targets and Therapeutic Areas

The thiazolidin-4-one nucleus is a privileged scaffold known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govnih.gov Derivatives featuring a 2-amino or substituted amino group, such as the morpholinyl moiety, have shown significant potential in various therapeutic areas. However, the full spectrum of biological targets for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one is yet to be elucidated.

Future research should venture beyond the well-trodden paths of broad-spectrum bioactivity and investigate more specific and novel molecular targets. Based on the activities of structurally related compounds, several therapeutic areas warrant exploration:

Neurodegenerative Diseases: Given that some thiazole (B1198619) derivatives have shown activity against prions, exploring the potential of this compound in models of Alzheimer's, Parkinson's, and other neurodegenerative diseases could be a fruitful avenue. nih.gov

Metabolic Disorders: The structural similarity to antidiabetic drugs like pioglitazone (B448) and rosiglitazone (B1679542) suggests that this compound could be investigated for its effects on metabolic targets such as peroxisome proliferator-activated receptors (PPARs). nih.govnih.gov

Viral Infections: The antiviral properties of other thiazolidinone derivatives indicate that screening for activity against a panel of viruses, including emerging viral threats, would be a logical step. nih.gov

Kinase Inhibition: Many thiazole-containing compounds are known kinase inhibitors. mdpi.com A comprehensive kinase profiling of this compound could reveal novel targets in oncology and immunology. nih.gov

Table 1: Reported Biological Activities of Related Thiazolidin-4-one Derivatives

| Derivative Class | Reported Biological Activity | Reference(s) |

| 2-Iminothiazolidin-4-ones | Antibiofilm against P. aeruginosa | nih.gov |

| 2-Aryl-3-aminothiazolidin-4-ones | Antibiofilm against S. aureus | nih.gov |

| Thiazolidin-4-ones with xanthine (B1682287) moiety | Antioxidant, potential antidiabetic | nih.gov |

| Ibuprofen-thiazolidin-4-one hybrids | Anti-inflammatory, antioxidant | mdpi.comresearchgate.net |

| 4-Aminophenazone-thiazolidine-4-one hybrids | Anti-inflammatory, antioxidant | nih.gov |

| 2-(Cyclopentylamino)thiazol-4(5H)-one derivatives | Anticancer, 11β-HSD1 inhibition | dntb.gov.ua |

Advanced Preclinical Models for Efficacy and Mechanism Studies

To thoroughly evaluate the therapeutic potential of this compound, it is imperative to move beyond simple in vitro assays and utilize more sophisticated preclinical models. The choice of model will be dictated by the therapeutic area under investigation.

For instance, if neuroprotective effects are hypothesized, transgenic mouse models of Alzheimer's disease or cellular models derived from patient-induced pluripotent stem cells (iPSCs) would provide significant insights. For potential anti-inflammatory applications, established in vivo models such as carrageenan-induced paw edema or collagen-induced arthritis in rodents would be appropriate. nih.gov

In the context of cancer, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, offer a more clinically relevant platform to assess efficacy than traditional cell line xenografts. nih.gov Furthermore, for investigating mechanisms related to alcoholism, as has been done for the related compound MTIP, specialized animal models of alcohol dependence and relapse would be necessary. nih.govsigmaaldrich.com

Integration of Omics Technologies for Comprehensive Biological Characterization

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput methods can provide a comprehensive snapshot of the molecular changes induced by the compound.

Genomics and Transcriptomics: DNA microarrays or RNA-sequencing can identify genes and pathways that are modulated by the compound, offering clues to its mechanism of action.

Proteomics: Techniques like mass spectrometry-based proteomics can reveal changes in protein expression and post-translational modifications, helping to pinpoint direct protein targets and downstream signaling effects.

Metabolomics: By analyzing the global metabolic profile, researchers can understand how the compound affects cellular metabolism, which is particularly relevant for metabolic diseases and cancer.

The application of these technologies can facilitate the identification of biomarkers for drug response, aid in patient stratification, and uncover potential off-target effects early in the drug discovery process.

Strategic Development of Next-Generation Analogues

While this compound serves as a foundational scaffold, strategic chemical modifications can lead to the development of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be central to this effort.

Key areas for modification on the thiazolidin-4-one core include: nih.gov

Position 5: Introduction of various substituents on the methylene (B1212753) group at position 5 is a common strategy to modulate activity. For example, the synthesis of 5-arylmethylene derivatives has been shown to enhance the biological effects of related compounds. researchgate.net

Position 3: The nitrogen atom at position 3 is another site amenable to modification, which can influence the compound's interaction with its biological target.

Morpholine (B109124) Ring: Alterations to the morpholine ring itself, or its replacement with other heterocyclic systems, could fine-tune the compound's properties.

A systematic approach to generating a library of analogues and screening them against a panel of relevant biological targets will be crucial for identifying lead compounds with optimal therapeutic profiles. nih.gov

Table 2: Examples of Synthesized Analogues with a 2-Morpholinyl-Thiazole Core

| Compound Name | Key Structural Features | Reference |

| Methyl 5-benzoyl-2-(morpholin-1-yl)-1,3-thiazole-4-carboxylate | Benzoyl group at position 5, carboxylate at position 4 | nih.gov |

| 7-(Furan-2-yl)-2-(morpholin-4-yl) nih.govresearchgate.netthiazolo[4,5-d]pyridazin-4(5H)-one | Fused pyridazinone ring | nih.gov |

| 2-(Morpholin-4-yl)-7-(thiophen-2-yl) nih.govresearchgate.netthiazolo[4,5-d]pyridazin-4(5H)-one | Fused pyridazinone ring with thiophene | nih.gov |

| 3-(4-Chloro-2-morpholin-4-yl-thiazol-5-yl)-8-(1-ethylpropyl)-2,6-dimethyl-imidazo[1,2-b]pyridazine (MTIP) | Fused imidazopyridazine ring system | nih.gov |

| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol | Bromophenol and methyl substitutions | nih.gov |

Q & A

Basic Synthesis

Q: What are the standard synthetic methodologies for 2-morpholin-4-yl-1,3-thiazol-4(5H)-one, and how do reaction conditions influence yield and purity? A: Two primary methods are documented:

- Conventional reflux synthesis : Reacting 2-amino-thiazole derivatives with morpholine and thioglycolic acid in 1,4-dioxane under reflux with piperidine as a catalyst (5–6 hours). Post-reaction, the product is precipitated via acidified ice/water and recrystallized .

- Microwave-assisted synthesis : A one-pot reaction using MgO as a solid base under microwave irradiation, which reduces reaction time and improves yield (e.g., 75–85% yield for arylidene derivatives) .

Key factors : Catalyst choice (piperidine vs. MgO), solvent polarity, and heating method (reflux vs. microwave) critically affect reaction efficiency and purity.

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound derivatives? A:

- FT-IR and FT-Raman : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹, morpholine ring vibrations) .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) with hydrogen-bonding networks are reported .

- Quantum chemical analysis : DFT calculations (e.g., B3LYP/6-311++G(d,p)) validate experimental spectral data and predict electronic properties (HOMO-LUMO gaps, global reactivity descriptors) .

Biological Activity Evaluation

Q: How are in vitro cytotoxic assays designed to evaluate this compound derivatives against cancer cell lines? A:

- Cell lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblasts (WI-38) cultured in RPMI-1640 medium with 5% FBS .

- Protocol : Expose cells to compounds (0.1–100 µM) for 48 hours. Assess viability via sulforhodamine B (SRB) assay, comparing results to reference agents like CHS-828 .

- Controls : Include vehicle (DMSO ≤0.5%) and reference compound controls to isolate compound-specific effects.

Advanced Computational Studies

Q: How can molecular docking and QSAR models be applied to predict the biological activity of this compound derivatives? A:

- Docking : Use AutoDock Vina or similar software to simulate binding to targets (e.g., CDK2, clathrin). For example, (5E)-2-amino-5-(2-pyridinylmethylene) derivatives show strong interactions with kinase active sites .

- QSAR : Develop models using descriptors like logP, polar surface area, and electrostatic potential to correlate structural features with activity (e.g., IC50 values) .

Crystallographic Challenges

Q: How are structural disorders and twinning addressed during X-ray refinement of thiazolone derivatives? A:

- SHELX suite : SHELXL refines high-resolution data, while SHELXD/SHELXE resolve twinning via Patterson methods. For disordered morpholine rings, use PART instructions to model alternate conformations .

- Validation : Apply checkCIF/PLATON to verify geometry (e.g., bond angles within 3σ of DFT predictions) .

Hydrogen-Bonding Analysis

Q: How can graph set analysis elucidate supramolecular interactions in thiazolone crystals? A:

- Graph theory : Assign patterns (e.g., R₂²(8) for dimeric H-bonding) using Etter’s rules. For example, N–H⋯O and C–H⋯π interactions stabilize layered packing in (Z)-arylidene derivatives .

- Software : Mercury (CCDC) visualizes and quantifies interactions, while CrystalExplorer calculates energy frameworks .

Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported biological activities of thiazolone derivatives? A:

- Variables : Compare cell line specificity (e.g., HA22T vs. DLD-1 sensitivity), assay protocols (SRB vs. MTT), and compound purity (HPLC ≥95%) .

- Meta-analysis : Use systematic reviews to identify trends (e.g., morpholine substitution enhances cytotoxicity against breast cancer lines) .

Safety and Handling

Q: What safety protocols are recommended for handling this compound derivatives? A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.